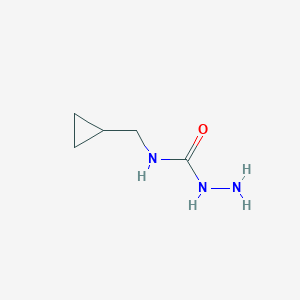
2-氨基-1-环丙基苯并咪唑
描述
2-Amino-1-cyclopropylbenzimidazole is a chemical compound with the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol. It is a derivative of benzimidazole, featuring a cyclopropyl group at the 1-position and an amino group at the 2-position
科学研究应用
2-Amino-1-cyclopropylbenzimidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: The compound is utilized in the production of materials with specific properties, such as polymers and coatings.
作用机制
Benzimidazoles
are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies . They have been found to possess many pharmacological properties extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses .
The pharmacokinetics of benzimidazole derivatives have been studied in some cases. For example, some benzimidazole derivatives have been found to have acceptable pharmacokinetic/drug-like properties .
The molecular and cellular effects of benzimidazole derivatives can vary widely depending on the specific compound and its targets. Some benzimidazole derivatives have been found to have antibacterial activity .
Environmental factors
can influence the development and spread of antibiotic resistance, which could potentially impact the efficacy of antibacterial benzimidazole derivatives .
生化分析
Biochemical Properties
2-Amino-1-cyclopropylbenzimidazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways. By inhibiting these enzymes, 2-Amino-1-cyclopropylbenzimidazole can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties. Additionally, this compound interacts with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 2-Amino-1-cyclopropylbenzimidazole on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Amino-1-cyclopropylbenzimidazole can activate adenosine monophosphate-activated protein kinase, which plays a crucial role in regulating cellular energy homeostasis . By activating this kinase, the compound can enhance glucose uptake and fatty acid oxidation, thereby influencing cellular metabolism. Furthermore, 2-Amino-1-cyclopropylbenzimidazole has been shown to affect gene expression by modulating transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells, which is involved in inflammatory and immune responses .
Molecular Mechanism
At the molecular level, 2-Amino-1-cyclopropylbenzimidazole exerts its effects through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and reducing the production of inflammatory mediators. Additionally, 2-Amino-1-cyclopropylbenzimidazole can activate adenosine monophosphate-activated protein kinase by binding to its regulatory subunits, leading to enhanced glucose uptake and fatty acid oxidation . The compound also modulates gene expression by interacting with transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells, influencing the transcription of genes involved in inflammatory and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-cyclopropylbenzimidazole have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure. For instance, prolonged exposure to 2-Amino-1-cyclopropylbenzimidazole has been associated with sustained activation of adenosine monophosphate-activated protein kinase and enhanced glucose uptake . Additionally, long-term exposure to this compound can lead to alterations in gene expression, particularly in genes involved in inflammatory and immune responses .
Dosage Effects in Animal Models
The effects of 2-Amino-1-cyclopropylbenzimidazole vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and metabolic effects without significant toxicity . At higher doses, 2-Amino-1-cyclopropylbenzimidazole can induce adverse effects such as gastrointestinal irritation and hepatotoxicity . Studies have also identified threshold effects, where the compound’s beneficial effects plateau at certain dosages, beyond which no additional therapeutic benefits are observed . These findings highlight the importance of optimizing dosage regimens to maximize the therapeutic potential of 2-Amino-1-cyclopropylbenzimidazole while minimizing adverse effects.
Metabolic Pathways
2-Amino-1-cyclopropylbenzimidazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of 2-Amino-1-cyclopropylbenzimidazole, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate . These metabolic pathways influence the compound’s bioavailability, activity, and elimination from the body.
Transport and Distribution
The transport and distribution of 2-Amino-1-cyclopropylbenzimidazole within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its uptake into cells . Once inside the cells, 2-Amino-1-cyclopropylbenzimidazole can bind to intracellular proteins, influencing its localization and accumulation . Studies have shown that this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of 2-Amino-1-cyclopropylbenzimidazole plays a crucial role in its activity and function. This compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of 2-Amino-1-cyclopropylbenzimidazole is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For instance, the compound can be targeted to the mitochondria, where it influences mitochondrial function and energy metabolism . Additionally, 2-Amino-1-cyclopropylbenzimidazole can localize in the nucleus, where it modulates gene expression by interacting with transcription factors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-cyclopropylbenzimidazole typically involves the cyclization of o-phenylenediamine with cyclopropylcarbonyl chloride under acidic conditions
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and pH levels.
化学反应分析
Types of Reactions: 2-Amino-1-cyclopropylbenzimidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various alkyl or aryl groups.
相似化合物的比较
2-Amino-1-methylbenzimidazole
2-Amino-1-ethylbenzimidazole
2-Amino-1-propylbenzimidazole
2-Amino-1-butylbenzimidazole
属性
IUPAC Name |
1-cyclopropylbenzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-10-12-8-3-1-2-4-9(8)13(10)7-5-6-7/h1-4,7H,5-6H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOYGOVZAALSPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001287835 | |
| Record name | 1-Cyclopropyl-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001287835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945021-19-2 | |
| Record name | 1-Cyclopropyl-1H-benzimidazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945021-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropyl-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001287835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropyl-1H-1,3-benzodiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile](/img/structure/B1521613.png)
![3-[(Octyloxy)methyl]aniline](/img/structure/B1521615.png)

![3-Amino-2-[(4-fluorophenyl)methyl]propanamide](/img/structure/B1521618.png)




![{1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521626.png)
![2-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one](/img/structure/B1521627.png)




